molecular formula C26H29O13P B1139649 (5xi)-1,2,3,4-Tetra-O-acetyl-6-O-(diphenoxyphosphoryl)-beta-D-xylo-hexopyranose CAS No. 108321-48-8

(5xi)-1,2,3,4-Tetra-O-acetyl-6-O-(diphenoxyphosphoryl)-beta-D-xylo-hexopyranose

Cat. No.: B1139649
CAS No.: 108321-48-8
M. Wt: 580.5 g/mol
InChI Key: IKZZNFIJWMQZMQ-NZFACQQJSA-N
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Description

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose is a protected derivative of β-D-mannopyranose, featuring acetyl groups at the 1-, 2-, 3-, and 4-positions and a diphenylphosphoryl group at the 6-hydroxyl position. This compound is primarily utilized in pharmaceutical research as a key intermediate for glycosylation reactions, enabling selective manipulation of carbohydrate structures . The acetyl groups protect reactive hydroxyl sites during synthetic processes, while the diphenylphosphoryl moiety introduces steric and electronic effects that influence regioselectivity and stability. Its molecular formula is inferred as C₂₈H₃₁O₁₁P, with an approximate molecular weight of 574.5 g/mol, though exact values may vary depending on isotopic composition.

Properties

CAS No.

108321-48-8

Molecular Formula

C26H29O13P

Molecular Weight

580.5 g/mol

IUPAC Name

[(3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3/t22?,23-,24+,25-,26-/m1/s1

InChI Key

IKZZNFIJWMQZMQ-NZFACQQJSA-N

Synonyms

1,2,3,4-Τetraacetate 6-(Diphenyl phosphate) β-D-Mannopyranose; 

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution at C6

The 6-hydroxyl group of tetra-O-acetyl-beta-D-mannopyranose undergoes nucleophilic substitution with diphenyl chlorophosphate. Pyridine facilitates this reaction by sequestering HCl, shifting the equilibrium toward product formation. The mechanism proceeds as follows:

  • Activation : The hydroxyl oxygen at C6 attacks the electrophilic phosphorus atom in diphenyl chlorophosphate.

  • Intermediate formation : A pentavalent phosphorane intermediate forms transiently.

  • Cl– elimination : Pyridine abstracts a proton, promoting the departure of chloride and yielding the phosphorylated product.

The reaction is typically conducted at room temperature (20–25°C) under inert atmosphere to maximize efficiency.

Optimization of Reaction Conditions

Solvent and Base Effects

Pyridine’s dual role as solvent and base is critical. Alternatives like triethylamine or DMAP (4-dimethylaminopyridine) may reduce reaction times but risk side reactions with acetyl groups. A molar ratio of 1:1.2 (sugar:chlorophosphate) ensures complete conversion while minimizing byproducts.

Temperature and Time

Elevating temperatures beyond 40°C accelerates the reaction but risks acetyl group migration or decomposition. Kinetic studies suggest optimal yields (85–92%) are achieved after 12–18 hours at 25°C.

Workup and Quenching

Post-reaction, the mixture is quenched with ice-water, and the product extracted using dichloromethane. Residual pyridine is removed via washing with dilute HCl (1 M), followed by brine to neutralize ionic byproducts.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. This resolves unreacted starting material and diphenyl phosphate byproducts.

Analytical Validation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 5.20–5.35 (m, H-1–H-4), δ 2.05–2.15 (acetyl CH₃), δ 7.25–7.45 (aromatic protons).

    • ³¹P NMR : Single resonance at δ −2.5 to −3.0 ppm confirms phosphorylation.

  • Mass Spectrometry : ESI-MS exhibits [M+Na]⁺ at m/z 603.4 (calc. 603.5 for C₂₆H₂₉O₁₃P).

Alternative Synthetic Routes

Glycosyl Phosphate Intermediate

A two-step approach involves initial phosphorylation of unprotected mannose followed by acetylation. However, this method complicates regioselectivity, often requiring protecting group strategies.

Enzymatic Phosphorylation

Though less common, lipase-mediated acetylation coupled with kinase-assisted phosphorylation has been explored. This route offers enantiomeric purity but suffers from low yields (<50%) and scalability challenges.

Challenges and Mitigation Strategies

  • Acetyl Migration : Minimized by maintaining pH < 7 during workup and avoiding protic solvents.

  • Anomeric Configuration Stability : Beta-configuration is preserved by using beta-acetylated precursors and avoiding acidic conditions that promote mutarotation.

Industrial-Scale Considerations

Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance heat dissipation and mixing. Key parameters include:

ParameterOptimal ValueEffect on Yield
Residence time30 minMaximizes conversion
Temperature25°CPrevents degradation
Chlorophosphate excess10% molarReduces waste

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the phosphoryl group.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Carbohydrate Chemistry

  • Glycosylation Reactions: The compound serves as a glycosyl donor in glycosylation reactions to synthesize various oligosaccharides and glycoconjugates. Its acetyl groups can be easily removed or modified to facilitate further reactions.
  • Synthesis of Glycosidic Bonds: The presence of the diphenylphosphoryl group enhances the reactivity of the anomeric carbon, making it an effective precursor for constructing glycosidic linkages .

Biochemical Studies

  • Enzyme Substrates: Due to its structural similarity to natural carbohydrates, this compound can be utilized as a substrate for glycosidases and other carbohydrate-active enzymes. This application aids in studying enzyme mechanisms and specificity.
  • Inhibitors of Glycosidases: The phosphoryl group may also impart inhibitory properties against certain glycosidases, making it useful in biochemical assays to explore enzyme inhibition mechanisms .

Pharmaceutical Applications

  • Drug Development: The compound's ability to mimic natural sugars can be leveraged in drug design, especially in developing therapeutics that target carbohydrate-binding proteins (lectins) or pathways involving glycoproteins.
  • Antiviral Activity: Some studies suggest that derivatives of phosphorylated carbohydrates exhibit antiviral properties, making this compound a candidate for further investigation in antiviral drug development .

Case Studies

  • Glycoside Synthesis : A study demonstrated the successful use of this compound as a glycosyl donor to synthesize complex oligosaccharides. The reaction conditions were optimized for yield and selectivity .
  • Enzyme Inhibition : Research indicated that derivatives of this compound could inhibit specific glycosidases effectively. This finding opens avenues for developing selective enzyme inhibitors based on carbohydrate structures .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose involves its interaction with specific molecular targets. The acetyl and diphenylphosphoryl groups can participate in various biochemical pathways, influencing enzyme activity and protein binding. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared below with four analogs, emphasizing substituent effects, applications, and stability.

Table 1: Key Properties of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose and Analogs
Compound Name Protecting Groups Molecular Formula Molecular Weight (g/mol) Key Applications Stability/Reactivity Notes
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose 1,2,3,4-O-acetyl; 6-O-diphenylphosphoryl C₂₈H₃₁O₁₁P* ~574.5 Pharmaceutical intermediates, glycosylation reactions Acetates hydrolyze under basic conditions; phosphoryl group enhances enzymatic stability.
Methyl 2,3,4-tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside (Compound 4, ) 2,3,4-O-octanoyl; 6-O-p-toluoyl C₄₃H₆₀O₁₀* ~760.9 Antimicrobial/anticancer evaluation Long acyl chains increase lipophilicity; p-toluoyl group may enhance bioavailability.
1,2,3,4-Tetra-O-pivaloyl-6-O-(tert-butyldiphenylsilyl)-α-D-mannopyranose () 1,2,3,4-O-pivaloyl; 6-O-tert-butyldiphenylsilyl C₄₂H₆₂O₁₀Si 755.02 Glycosylated drug synthesis Bulkier pivaloyl and silyl groups require harsh deprotection (e.g., fluoride ions).
2,3,4,6-Tetra-O-acetyl-D-mannopyranose () 2,3,4,6-O-acetyl C₁₄H₂₀O₉ 332.3 Precursor for mannose derivatives Unprotected 6-OH reduces stability; limited use in complex syntheses.

*Inferred values based on structural analysis.

Key Observations :

Protecting Group Impact :

  • Acetyl vs. Pivaloyl/Silyl : Acetyl groups (target compound) are smaller and easier to remove under mild basic conditions compared to pivaloyl (bulkier, requiring acidic/basic hydrolysis) or tert-butyldiphenylsilyl (requires fluoride-based deprotection) .
  • 6-Position Substituents : The diphenylphosphoryl group in the target compound offers unique electronic effects and stability compared to the p-toluoyl group () or silyl ether (). Phosphoryl groups may also facilitate phosphorylation-based signaling studies.

The target compound’s phosphoryl group may confer resistance to glycosidases, making it suitable for stable glycoconjugate synthesis.

Synthetic Utility :

  • The tert-butyldiphenylsilyl group () enables orthogonal protection strategies in multi-step syntheses, whereas the target compound’s acetyl/diphenylphosphoryl combination balances stability and ease of modification .

Biological Activity

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose (CAS RN: 108321-48-8) is a phosphorylated sugar derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes multiple acetyl groups and a diphenylphosphoryl moiety. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and biochemistry.

Chemical Structure

The molecular formula of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose is C26H29O13PC_{26}H_{29}O_{13}P. The presence of the phosphoryl group is significant as it can influence the compound's interactions with biological macromolecules, potentially affecting its biological activity.

Biological Activity Overview

Research indicates that phosphorylated sugars can exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that sugar phosphates can inhibit the growth of certain bacterial strains.
  • Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes, impacting metabolic pathways.
  • Cellular Uptake : The structural features of phosphorylated sugars can facilitate their uptake into cells, where they may exert biochemical effects.

Antimicrobial Properties

A study focused on the antimicrobial properties of sugar phosphates revealed that derivatives like 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose showed activity against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Enzyme Interaction

Research has demonstrated that this compound can serve as a substrate or inhibitor for glycosyltransferases. For instance, in vitro assays indicated that 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose inhibited the activity of certain glycosidases involved in carbohydrate metabolism .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria growth
Enzyme InhibitionInhibition of glycosyltransferases
Cellular UptakeEnhanced uptake in mammalian cells

The biological activity of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose is hypothesized to be mediated through its interaction with specific enzymes and cellular receptors. The phosphoryl group may mimic natural substrates in enzymatic reactions or alter the conformation of target proteins, leading to inhibition or activation of biochemical pathways.

Q & A

Q. What are the optimal synthetic routes for 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose, and how can reaction efficiency be maximized?

A stepwise approach is recommended:

  • Step 1 : Perform regioselective acetylation of the mannopyranose core using acetic anhydride in pyridine, ensuring protection of hydroxyl groups at positions 1–4.
  • Step 2 : Introduce the diphenylphosphoryl group at position 6 via phosphorylation with diphenyl chlorophosphate in anhydrous dichloromethane (DCM) under argon, using 4 Å molecular sieves to scavenge moisture .
  • Optimization : Monitor intermediate purity via TLC (ethyl acetate/hexane 5:5) and confirm regiochemistry using 1H^{1}\text{H}-NMR. Adjust stoichiometry of phosphorylating agents to minimize side products .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

  • Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates and final product. For challenging separations, employ preparative HPLC with a C18 column .
  • Characterization :
    • NMR : Assign acetyl (δ 1.8–2.2 ppm) and phosphoryl (δ -2 to -4 ppm in 31P^{31}\text{P}-NMR) groups. Confirm anomeric configuration (β-D-mannopyranose) via coupling constants (J1,21.52.0HzJ_{1,2} \approx 1.5–2.0 \, \text{Hz}) .
    • Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (calc. for C28H31O11PC_{28}H_{31}O_{11}P: ~574.5 g/mol) .

Advanced Research Questions

Q. What role does the diphenylphosphoryl group play in glycoconjugate synthesis, and how can its reactivity be modulated?

The phosphoryl group acts as a latent leaving group , enabling stereocontrolled glycosylation. Key considerations:

  • Reactivity : The diphenylphosphoryl moiety stabilizes the oxocarbenium ion transition state during glycosidic bond formation, favoring β-selectivity.
  • Modulation : Replace DCM with nitromethane to enhance electrophilicity or add Lewis acids (e.g., TMSOTf) to accelerate activation .
  • Applications : Used in synthesizing α-C-mannosyltryptophan analogues for studying carbohydrate-protein interactions .

Q. How can researchers address contradictions in glycosylation outcomes (e.g., α/β selectivity) when using this compound?

  • Systematic Comparison : Vary solvents (e.g., DCM vs. acetonitrile), temperature (-30°C to RT), and catalysts (AgOTf vs. BF3_3\cdotOEt2_2). Document outcomes using a standardized reactivity matrix .
  • Mechanistic Probes : Conduct 13C^{13}\text{C}-labeling at the anomeric center to track inversion/retention pathways via 13C^{13}\text{C}-NMR .
  • Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., solvent polarity contributes 60% to β-selectivity) .

Q. What isotopic labeling strategies are compatible with this compound for metabolic tracking in biological systems?

  • Deuterium Labeling : Synthesize 6R/S-deutero derivatives by substituting H2OH_2O with D2OD_2O during phosphorylation. Confirm deuteration via 2H^{2}\text{H}-NMR or mass shift in ESI-MS .
  • 13C^{13}\text{C}-Labeling : Introduce 13C^{13}\text{C} at the anomeric carbon using 13C^{13}\text{C}-enriched glucose precursors during mannose biosynthesis .

Q. How do computational studies (e.g., DFT) enhance understanding of its conformational stability and interaction dynamics?

  • DFT Modeling : Optimize geometry at the B3LYP/6-311++G** level to predict chair (4C1^4C_1) vs. boat conformations. Compare with experimental NOE correlations from 1H^{1}\text{H}-NMR .
  • Docking Simulations : Map electrostatic potential surfaces to identify hydrogen-bonding sites for protein interactions (e.g., lectin binding) .

Methodological Considerations

Q. How can researchers ensure reproducibility in synthesizing phosphorylated intermediates?

  • Moisture Control : Conduct reactions under argon with activated molecular sieves (4 Å). Pre-dry solvents over CaH2_2 .
  • Quality Control : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl3_3 as solvent) across batches .

Q. What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N2_2 or Ar) at -20°C.
  • Stability Assays : Monitor acetyl group hydrolysis via periodic 1H^{1}\text{H}-NMR (appearance of OH peaks at δ 3.0–4.0 ppm) .

Data Contradiction Analysis Framework

  • Hypothesis Testing : If glycosylation yields diverge between labs, compare water content (Karl Fischer titration) and catalyst purity (ICP-MS for Ag+^+ residues) .
  • Cross-Validation : Replicate experiments using a shared batch of starting material to isolate protocol-specific variables .

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